3-Oxo Atorvastatin tert-Butyl Ester
CAS No.: 134394-98-2
Cat. No.: VC0194396
Molecular Formula: C37H41FN2O5
Molecular Weight: 612.75
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 134394-98-2 |
|---|---|
| Molecular Formula | C37H41FN2O5 |
| Molecular Weight | 612.75 |
| IUPAC Name | tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate |
| Standard InChI | InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 |
| SMILES | CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Oxo Atorvastatin tert-Butyl Ester possesses a complex molecular structure with the formula C37H41FN2O5 . The structure contains several key functional groups and features that define its chemical properties:
-
A central pyrrole ring system with multiple substituents
-
A 4-fluorophenyl group attached to the pyrrole ring
-
A phenyl group attached to the pyrrole ring
-
An isopropyl (propan-2-yl) substituent
-
A phenylcarbamoyl group (amide linkage to a phenyl ring)
-
A tert-butyl ester group connected via a carbon chain
-
A hydroxyl group with R-stereochemistry at the 5-position
-
A ketone (oxo) group at the 3-position of the carbon chain
This intricate structure contributes to the compound's specific reactivity profile and its utility in atorvastatin synthesis.
Structural Identifiers
The compound can be identified through several standardized chemical identifiers as shown in the following table:
Physical and Chemical Properties
Based on its structure and the available data, 3-Oxo Atorvastatin tert-Butyl Ester exhibits the following properties:
Role in Atorvastatin Synthesis
Conversion to Atorvastatin
The conversion of 3-Oxo Atorvastatin tert-Butyl Ester to atorvastatin would likely involve hydrolysis of the tert-butyl ester group to form the corresponding carboxylic acid. This hydrolysis step is typically performed under basic conditions, as described in patent literature for similar conversions in the atorvastatin synthesis pathway: "treating the compound of formula V with a suitable base to obtain a compound of formula VI" .
The patent literature specifically mentions using "aqueous sodium hydroxide solution" for ester hydrolysis steps, maintaining specific temperature conditions, and monitoring the reaction progress by HPLC until the desired conversion is achieved . Similar conditions would likely be applicable for the conversion of 3-Oxo Atorvastatin tert-Butyl Ester to an atorvastatin precursor.
Analytical Characterization
Spectroscopic Methods
The structural characterization of 3-Oxo Atorvastatin tert-Butyl Ester typically employs multiple complementary spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton and carbon-13 NMR spectroscopy provide detailed information about the molecular structure of 3-Oxo Atorvastatin tert-Butyl Ester. Expected characteristic signals would include:
-
Proton NMR signals for the tert-butyl group (singlet, ~1.4-1.5 ppm)
-
Signals for the isopropyl group (doublet for methyl groups, septet for methine proton)
-
Complex patterns for the aromatic protons in the three phenyl rings
-
Signals for the methylene groups in the heptanoate chain
-
Signal for the hydroxyl proton (potentially broad and exchangeable)
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands for the functional groups present in 3-Oxo Atorvastatin tert-Butyl Ester, including:
-
Ester carbonyl stretch (~1720-1740 cm⁻¹)
-
Ketone carbonyl stretch (~1710-1720 cm⁻¹)
-
Amide carbonyl stretch (~1630-1650 cm⁻¹)
-
O-H stretch from the hydroxyl group (~3200-3600 cm⁻¹)
-
C-F stretch from the fluorophenyl group (~1000-1400 cm⁻¹)
-
Aromatic C=C stretches (~1450-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of 612.7 g/mol and provide fragmentation patterns characteristic of the compound's structure. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods for this compound.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a primary method for analysis of 3-Oxo Atorvastatin tert-Butyl Ester and related compounds in the atorvastatin synthesis pathway. The patent literature specifically mentions HPLC as a method for monitoring reaction progress and analyzing impurity profiles, noting that their improved process yields atorvastatin with "less than 0.1% by wt, as measured by HPLC of each of compound of Formula IVa, compound of Formula IVb, compound of Formula Va and compound of Formula Via" .
Typical HPLC conditions for analyzing such compounds might include:
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reverse phase |
| Mobile Phase | Gradient of acetonitrile/water with buffer (e.g., ammonium acetate or phosphate) |
| Detection | UV detection at ~240-280 nm |
| Temperature | 25-40°C |
| Flow Rate | 1.0-1.5 mL/min |
Chiral Analysis
Given the presence of a stereocenter at the 5-position (R-configuration) in 3-Oxo Atorvastatin tert-Butyl Ester, chiral analytical methods are essential for confirming stereochemical purity. These methods might include:
-
Chiral HPLC using appropriate chiral stationary phases
-
Polarimetry to measure specific optical rotation
-
Chiral GC with appropriate derivatization
Maintaining stereochemical purity is crucial because the biological activity of atorvastatin depends on the correct stereochemical configuration.
Synthesis and Reaction Conditions
Synthetic Approaches
The synthesis of 3-Oxo Atorvastatin tert-Butyl Ester likely involves complex multi-step processes similar to those described in patent literature for atorvastatin synthesis. Based on the patent information, a typical approach might involve:
-
Formation of the pyrrole core structure through Paal-Knorr synthesis, involving reaction of appropriate diketone and amine precursors
-
Installation of the required substituents on the pyrrole ring
-
Manipulation of protecting groups and functional groups to establish the correct stereochemistry and functionality
The patent literature specifically mentions "reacting a compound of formula II with a compound of formula III in presence of a base, an acid catalyst and a suitable solvent to obtain a compound of formula IV" as part of the atorvastatin synthesis pathway. Similar reaction conditions might be applicable for steps leading to 3-Oxo Atorvastatin tert-Butyl Ester.
Reaction Conditions
The reaction conditions for synthesizing and manipulating 3-Oxo Atorvastatin tert-Butyl Ester and related intermediates typically involve:
The patent literature specifically mentions that certain reactions are "carried out at a temperature of about 50°C to about 100°C; preferably at 70°C to 90°C, over a period of 6 hrs to 50 hrs" , which provides insight into the typical reaction conditions for transformations in this synthetic pathway.
Purification Methods
Purification of 3-Oxo Atorvastatin tert-Butyl Ester and related intermediates typically involves techniques such as:
-
Crystallization from suitable solvents
-
Addition of anti-solvents to precipitate the desired compound
-
Washing with appropriate solvents to remove impurities
-
Filtration and drying under controlled conditions
The patent literature describes these processes in detail, mentioning that "additional purification may be carried out using a suitable solvent selected from the group consisting of alcohols such as methanol, ethanol, isopropanol and the like and dried according to any of the methods known in the art such as a tray dryer, vacuum oven, air oven and the like" .
Industrial Relevance and Applications
Pharmaceutical Manufacturing
3-Oxo Atorvastatin tert-Butyl Ester serves as a critical intermediate in the industrial synthesis of atorvastatin. The pharmaceutical industry places high importance on developing efficient and cost-effective methods for synthesizing such intermediates, as they directly impact the production cost and quality of the final active pharmaceutical ingredient.
The patent literature emphasizes the importance of developing processes that are "economical and applicable on an industrial scale to obtain atorvastatin or pharmaceutically acceptable salts thereof with higher yield and greater purity" . This underscores the industrial relevance of compounds like 3-Oxo Atorvastatin tert-Butyl Ester in pharmaceutical manufacturing.
Quality Control and Regulatory Considerations
In pharmaceutical manufacturing, stringent quality control of intermediates like 3-Oxo Atorvastatin tert-Butyl Ester is essential for ensuring the quality of the final atorvastatin product. Regulatory authorities typically require:
-
Well-defined specifications for purity, including limits on specific impurities
-
Validated analytical methods for testing
-
Established handling and storage conditions
-
Implementation of in-process controls during synthesis
The patent literature specifically mentions that their improved process yields "atorvastatin or pharmaceutically acceptable salts thereof contains less than 0.1% by wt, as measured by HPLC of each of compound of Formula IVa, compound of Formula IVb, compound of Formula Va and compound of Formula Via" , highlighting the importance of impurity control in the synthesis pathway.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume